(2,6-Difluoro-3-iodophenyl)(methyl)sulfane
Description
Contextual Significance of Fluorine and Sulfur in Modern Organic Chemistry Research
The strategic incorporation of fluorine and sulfur atoms into organic molecules is a cornerstone of modern chemical and pharmaceutical research. Organosulfur compounds are integral to a wide array of applications, including pharmaceuticals, natural products, and materials science. nih.gov The various oxidation states of sulfur allow for a rich diversity of chemical transformations. nih.gov
Fluorine, the most electronegative element, imparts unique properties to organic compounds. Its introduction can significantly alter a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com Arylsulfur(VI) fluorides, such as aryl sulfonyl fluorides (Ar-SO₂F), have gained prominence as powerful reagents in sulfur-fluoride exchange (SuFEx) click chemistry, a set of robust and high-yield reactions. nih.govchemrxiv.org This synergy between fluorine and sulfur has led to the development of novel synthetic methods and the creation of compounds with enhanced or unique functionalities, driving innovation in drug discovery and materials science. researchgate.netacs.org
Overview of Aryl Iodides as Synthetic Intermediates in Advanced Organic Synthesis
Aryl iodides are highly valued intermediates in organic synthesis due to the reactivity of the carbon-iodine (C-I) bond. They are superior substrates in many transition-metal-catalyzed cross-coupling reactions compared to their bromide and chloride counterparts. nih.govresearchgate.net This enhanced reactivity makes them crucial partners in the formation of carbon-carbon and carbon-heteroatom bonds.
Key reactions where aryl iodides excel include:
Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form biaryl compounds. researchgate.net
Heck Reaction: Coupling with alkenes. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes. nih.gov
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. nih.gov
Gold-Catalyzed Cross-Coupling: An emerging area for forming C-N bonds with partners like nitriles. acs.org
While historically less successful in certain Pd-catalyzed C-N coupling reactions, recent advances in ligand and solvent systems have overcome these limitations, making aryl iodides highly efficient substrates across a broad spectrum of transformations. nih.gov Their versatility allows for the reliable and efficient synthesis of complex molecular architectures. rsc.org
Table 1: Comparison of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions This is an interactive table. Select a reaction type to see the typical reactivity trend.
| Reaction Type | Reactivity Trend (Most to Least Reactive) | Notes |
| Suzuki-Miyaura | Ar-I > Ar-Br > Ar-Cl | Aryl iodides are generally the most reactive substrates. |
| Buchwald-Hartwig | Ar-I ≈ Ar-Br > Ar-Cl | Modern catalysts have made iodides as efficient as bromides. nih.gov |
| Heck | Ar-I > Ar-Br > Ar-Cl | The high reactivity of aryl iodides is well-established. researchgate.net |
Unique Position of (2,6-Difluoro-3-iodophenyl)(methyl)sulfane within Halogenated Organosulfur Compounds
This compound is a trifunctionalized aromatic compound that holds a unique position as a potential synthetic building block. Its value stems from the specific arrangement of three distinct and synthetically addressable moieties on the phenyl ring: an iodo group, two fluoro groups, and a methylsulfane group.
This distinct substitution pattern offers the potential for selective, stepwise functionalization:
The C-I Bond: As the most reactive site for cross-coupling, the iodo group can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, leaving the other groups intact.
The Methylsulfane Group: This group can be chemically modified, most commonly through oxidation to the corresponding sulfoxide (B87167) or sulfone. orgsyn.orgorgsyn.org These higher oxidation states can then act as leaving groups or participate in further transformations.
The Difluoro Substitution: The two fluorine atoms ortho to the sulfur and meta to the iodine significantly influence the electronic properties of the aromatic ring. They act as strong electron-withdrawing groups, which can modulate the reactivity of the other sites and confer specific physicochemical properties to derivative molecules.
The combination of a highly reactive coupling handle (iodine), a modifiable sulfur moiety, and reactivity-tuning fluorine atoms makes this compound a versatile platform for constructing complex, highly substituted aromatic structures.
Table 2: Functional Groups of this compound and Their Synthetic Potential This is an interactive table. Click on a functional group to view its primary synthetic utility.
| Functional Group | Position | Primary Synthetic Utility |
| Iodo (-I) | 3 | Site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
| Fluoro (-F) | 2, 6 | Electron-withdrawing groups; modulate ring electronics and metabolic stability. |
| Methylsulfane (-SCH₃) | 1 | Can be oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) for further transformations. |
Research Gaps and Opportunities in the Chemistry of this compound
Despite its clear synthetic potential, the chemistry of this compound remains largely unexplored in the scientific literature. This presents significant research opportunities.
Key Research Gaps:
Synthesis: There is a need to develop and optimize a robust, scalable synthetic route to the title compound. While syntheses for related structures like (2,6-difluoro-3-iodophenyl)methyl acetate and (2,6-difluoro-3-iodophenyl)methanol exist, a dedicated procedure for the methylsulfane derivative is not well-documented. prepchem.comfluorochem.co.uk
Reactivity Studies: A systematic investigation into the reactivity of the compound is required. This would involve exploring its performance in a wide range of cross-coupling reactions to understand how the ortho-fluoro and meta-methylsulfane groups influence the efficiency and outcome of C-C and C-heteroatom bond formations at the C-I position.
Derivative Synthesis and Application: The true potential of this compound lies in its use as a scaffold. Future research should focus on leveraging its trifunctional nature to synthesize novel, complex molecules. These derivatives could then be screened for applications in medicinal chemistry, agrochemicals, or materials science, where fluorinated organosulfur compounds have already shown considerable promise.
Oxidation Chemistry: Detailed studies on the selective oxidation of the methylsulfane group to the sulfoxide and sulfone are needed. The subsequent chemistry of these oxidized derivatives, such as their use in nucleophilic aromatic substitution or as directing groups, represents another fertile area for investigation.
Addressing these gaps would unlock the synthetic utility of this compound, establishing it as a valuable tool for chemists in the construction of highly functionalized aromatic systems.
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIAHOZKCZMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Difluoro 3 Iodophenyl Methyl Sulfane and Its Precursors
Precursor Synthesis Strategies Involving Difluoro- and Iodo-Substituted Aromatics
The initial phase in the synthesis of the target molecule focuses on creating a difluoro-iodo-aromatic scaffold. This requires regioselective methods to install the halogen atoms at specific positions on the benzene ring.
Synthesis of 2,6-Difluoro-3-iodobenzene Derivatives via Directed Ortho-Metalation and Electrophilic Iodination
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent. wikipedia.org
In the context of synthesizing 2,6-difluoro-3-iodobenzene derivatives, a suitable difluorinated starting material bearing a DMG is selected. The DMG, often a group containing a heteroatom like oxygen or nitrogen, interacts with a strong lithium base (e.g., n-butyllithium), directing the metalation to the C3 position. wikipedia.orgbaranlab.org
Following the formation of the lithiated species, an electrophilic iodine source is introduced. Common iodinating agents include molecular iodine (I₂) or other reagents that deliver an electrophilic "I⁺" species. wikipedia.orglibretexts.org For instance, the reaction of I₂ with an oxidizing agent like nitric acid can generate the active electrophile. youtube.com The aryllithium intermediate readily reacts with the iodine source, resulting in the formation of the desired 2,6-difluoro-3-iodobenzene derivative. The choice of base, solvent, and temperature is critical to ensure high regioselectivity and yield. uwindsor.ca
A similar strategy has been documented for the synthesis of (2,6-difluoro-3-iodophenyl)methyl acetate, where (2,6-difluorophenyl)methyl acetate is treated with thallium tris(trifluoroacetate) followed by iodine to yield the iodinated product. prepchem.com
Table 1: Reagents for Electrophilic Iodination of Aromatic Compounds
| Iodine Source | Activating/Oxidizing Agent | Substrate Type | Reference |
|---|---|---|---|
| I₂ | Nitric Acid (HNO₃) | General Aromatic Compounds | youtube.com |
| I₂ | Hydrogen Peroxide (H₂O₂), Copper Salts (e.g., CuCl₂) | Aromatic Rings | libretexts.org |
| I₂ | Silver Salts (e.g., Ag₂SO₄, AgBF₄) | Chlorinated Aromatic Compounds | nih.gov |
Synthetic Routes to Methylsulfane Moieties on Aromatic Systems
The introduction of a methylsulfane (-SMe) group, also known as a methylthio group, onto an aromatic system can be achieved through various methods. A prevalent approach involves the cross-coupling of an aryl halide with a methylthiol equivalent. Transition metal catalysis, particularly with copper or palladium, is frequently employed to facilitate this transformation. nih.gov
For example, a copper-catalyzed coupling of aryl iodides with dimethyl disulfide in water provides an efficient route to aryl methyl sulfides. organic-chemistry.org This reaction demonstrates good tolerance for both electron-donating and electron-withdrawing functional groups on the aromatic ring. organic-chemistry.org Alternatively, metal-free conditions can be utilized for the coupling of arylboronic acids with dimethyl disulfide to yield aryl methyl sulfides. organic-chemistry.org
Construction of the (2,6-Difluoro-3-iodophenyl)(methyl)sulfane Core Structure
The final and crucial step in the synthesis is the formation of the C-S bond between the 2,6-difluoro-3-iodophenyl precursor and a methylthiol source. This is typically accomplished through transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Thiol-Arylation
The arylation of thiols is a key method for forming aryl thioethers. While traditional nucleophilic aromatic substitution (SNAr) reactions often require highly activated aryl halides, modern transition-metal-catalyzed methods have greatly expanded the scope and efficiency of these transformations. nih.govscispace.com
The Ullmann condensation, a copper-promoted reaction, is a classic method for forming carbon-heteroatom bonds, including C-S bonds for the synthesis of aryl thioethers. wikipedia.org The related Goldberg reaction, also copper-catalyzed, traditionally refers to C-N bond formation but the principles extend to C-S coupling. scispace.comwikipedia.orgnumberanalytics.com
These reactions typically involve the coupling of an aryl halide (in this case, the 2,6-difluoro-3-iodophenyl precursor) with a thiol or thiolate. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. scispace.comwikipedia.org However, significant advancements have led to the development of milder protocols using catalytic amounts of copper, often in the presence of ligands like diamines or phenanthrolines, which stabilize the copper catalyst and accelerate the reaction. scispace.comnih.gov The mechanism often involves the formation of a copper(I) thiolate which then reacts with the aryl halide. wikipedia.org Copper(I) iodide is a common catalyst precursor for these transformations. researchgate.net
Table 2: Comparison of Traditional vs. Modern Ullmann-Type Reactions
| Feature | Traditional Ullmann Reaction | Modern Ullmann Reaction | References |
|---|---|---|---|
| Copper | Stoichiometric amounts of copper powder | Catalytic amounts of soluble copper salts (e.g., CuI, CuBr) | scispace.comwikipedia.org |
| Temperature | High (>200 °C) | Moderate to high | wikipedia.org |
| Solvents | High-boiling polar (e.g., DMF, nitrobenzene) | Various, including more benign options | wikipedia.org |
| Ligands | Generally absent | Often required (e.g., diamines, phenanthroline, amino acids) | scispace.comnih.gov |
| Substrate Scope | Often required activated aryl halides | Broader scope, including unactivated halides | scispace.com |
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their efficiency and broad functional group tolerance. nih.gov The formation of C-S bonds via palladium catalysis is a reliable method for synthesizing aryl thioethers from aryl halides and thiols. nih.gov
These reactions typically employ a palladium(0) precatalyst, which undergoes oxidative addition with the aryl halide (the 2,6-difluoro-3-iodophenyl precursor). The resulting palladium(II) complex then reacts with the thiol (or thiolate) in a transmetalation-like step, followed by reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst. wikipedia.org
The choice of ligand is critical for the success of these couplings. Phosphine ligands, particularly bulky, electron-rich monophosphine or bidentate phosphine ligands like XantPhos or ferrocene-based ligands (e.g., DiPPF), are commonly used. nih.govorganic-chemistry.org These ligands stabilize the palladium center, prevent catalyst deactivation by the sulfur nucleophile, and promote the key steps of the catalytic cycle. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol and facilitate the catalytic cycle. nih.gov
Table 3: Common Components in Palladium-Catalyzed C-S Coupling
| Component | Function | Examples | References |
|---|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | organic-chemistry.org |
| Ligand | Stabilize catalyst, promote reaction | Biaryl monophosphines, XantPhos, DiPPF | nih.govorganic-chemistry.org |
| Base | Deprotonate thiol, neutralize acid byproduct | K₃PO₄, Cs₂CO₃, NaOtBu | nih.gov |
| Aryl Halide | Electrophilic coupling partner | Aryl iodides, bromides, chlorides | organic-chemistry.orgorganic-chemistry.org |
| Thiol | Nucleophilic coupling partner | Aliphatic and aromatic thiols | organic-chemistry.orgorganic-chemistry.org |
Mechanochemical Approaches for C-S Bond Formation
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. For the synthesis of aryl sulfides like this compound, mechanochemical C-S bond formation presents a promising strategy.
A notable example of this approach is the nickel-catalyzed cross-coupling of aryl iodides with sulfur sources under solvent-free or low-solvent conditions. prepchem.com In a typical setup, an aryl iodide, a sulfur source (such as elemental sulfur or a thiol), a nickel catalyst, a reducing agent, and a ligand are combined in a ball mill. The mechanical grinding provides the energy required for the reaction to proceed, often at room temperature, thus avoiding the need for bulk heating.
For the specific synthesis of this compound, one could envision the reaction of 1,3-difluoro-2-iodobenzene with a methylthiolating agent in the presence of a nickel catalyst. The high energy of the ball milling process can help overcome the activation barriers associated with the sterically hindered and electronically demanding substrate.
Table 1: Representative Mechanochemical C-S Bond Formation Reactions
| Aryl Halide | Sulfur Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| Iodobenzene | Thiophenol | NiCl2(dppp), Zn, K2CO3, ball mill | Phenyl(phenyl)sulfane | 95 | prepchem.com |
| 4-Iodotoluene | Thiophenol | NiCl2(dppp), Zn, K2CO3, ball mill | (4-Tolyl)(phenyl)sulfane | 92 | prepchem.com |
| 1-Iodo-4-nitrobenzene | Thiophenol | NiCl2(dppp), Zn, K2CO3, ball mill | (4-Nitrophenyl)(phenyl)sulfane | 85 | prepchem.com |
This table presents examples of mechanochemical C-S bond formation to illustrate the general applicability of the method.
Electrophilic Introduction of Methylsulfane Moiety
The direct introduction of a methylsulfane group onto the aromatic ring can be achieved through electrophilic aromatic substitution. This approach would involve the reaction of a suitable precursor, such as 1,3-difluorobenzene, with an electrophilic methylthiolating reagent.
A variety of reagents have been developed for electrophilic methylthiolation. These include dimethyl disulfide (MeSSMe) activated by a Lewis acid, and more reactive species like S-methyl methanethiosulfonate (MeSO2SMe). The choice of reagent and reaction conditions is crucial to control the regioselectivity of the substitution, especially on a substrate with multiple potential reaction sites.
Given the electron-withdrawing nature of the fluorine atoms in 1,3-difluorobenzene, the aromatic ring is deactivated towards electrophilic attack. Therefore, harsh reaction conditions or highly reactive electrophiles might be necessary. The directing effects of the fluorine atoms would need to be carefully considered to achieve the desired 3-iodo-2,6-difluoro substitution pattern in a subsequent iodination step, or vice-versa.
Strategies Involving Methylation of Thioether Precursors
A common and often highly effective strategy for the synthesis of aryl methyl thioethers is the methylation of a corresponding thiophenol precursor. In the context of the target molecule, this would involve the synthesis of 2,6-difluoro-3-iodothiophenol, followed by its methylation.
The synthesis of 2,6-difluoro-3-iodothiophenol itself represents a significant synthetic challenge. A potential route could start from 2,6-difluoroaniline. This starting material could be subjected to iodination at the 3-position, followed by a Sandmeyer-type reaction. In the Sandmeyer reaction, the aniline is converted to a diazonium salt, which is then treated with a sulfur-containing reagent, such as potassium ethyl xanthate, to introduce the thiol functionality.
Once the 2,6-difluoro-3-iodothiophenol is obtained, the final methylation step is typically straightforward. A variety of methylating agents can be employed, including methyl iodide (MeI), dimethyl sulfate ((Me)2SO4), or diazomethane (CH2N2), usually in the presence of a base to deprotonate the thiophenol.
Table 2: Common Methylating Agents for Thiophenols
| Methylating Agent | Typical Base | Solvent | General Remarks |
| Methyl iodide (MeI) | K2CO3, NaH, NaOH | Acetone, DMF, THF | Widely used, reliable, but MeI is toxic. |
| Dimethyl sulfate ((Me)2SO4) | K2CO3, NaOH | Acetone, Methanol | Highly efficient, but also highly toxic. |
| Diazomethane (CH2N2) | None | Diethyl ether | Reacts rapidly and cleanly, but is explosive and toxic. |
Photoredox Catalysis in C-S Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. This methodology is particularly well-suited for reactions involving aryl halides, including aryl iodides.
For the synthesis of this compound, a photoredox-catalyzed C-S cross-coupling reaction could be employed. In a typical reaction, an iridium or ruthenium-based photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then interact with the aryl iodide, leading to the formation of an aryl radical. This highly reactive intermediate can then be trapped by a sulfur-based nucleophile, such as sodium thiomethoxide or methyl mercaptan, to form the desired C-S bond.
The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive option for the synthesis of complex molecules like the target compound. The reaction can often be carried out at room temperature and is compatible with a wide range of functional groups that might not be stable under the conditions of traditional cross-coupling reactions.
Table 3: Examples of Photoredox-Catalyzed C-S Bond Formation
| Aryl Halide | Sulfur Source | Photocatalyst | Conditions | Product | Yield (%) |
| 4-Iodoacetophenone | Thiophenol | Ir(ppy)3 | Blue LED, DMSO, rt | 4-Acetylphenyl(phenyl)sulfane | 92 |
| 1-Bromo-4-cyanobenzene | Sodium thiomethoxide | Ru(bpy)3Cl2 | Blue LED, DMF, rt | 4-Cyanophenyl(methyl)sulfane | 85 |
| 1-Iodo-3-nitrobenzene | Methyl mercaptan | fac-Ir(ppy)3 | Blue LED, MeCN, rt | (3-Nitrophenyl)(methyl)sulfane | 88 |
This table provides illustrative examples of photoredox-catalyzed C-S bond formation.
Stereoselective Synthesis of Chiral Analogs
The target molecule, this compound, is achiral. However, the development of synthetic methods that allow for the stereoselective synthesis of chiral analogs is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be critical for biological activity.
Chirality could be introduced into analogs of the target molecule at the sulfur atom, leading to the formation of a chiral sulfoxide (B87167). The asymmetric oxidation of the sulfide to the sulfoxide is a well-established transformation. A variety of chiral reagents and catalysts have been developed for this purpose, including chiral titanium complexes (e.g., Sharpless-type reagents), vanadium complexes, and chiral oxaziridines.
Alternatively, a stereocenter could be incorporated into the methyl group of the methylsulfane moiety, for example, by using a chiral alkylating agent in the methylation of the corresponding thiophenol. Furthermore, if the aromatic ring were to bear a chiral substituent, this could influence the stereochemical outcome of reactions at other positions on the ring.
The synthesis of such chiral analogs would require careful consideration of the stereochemical control elements at each step of the synthetic sequence. The principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents, would be paramount in achieving high levels of enantiomeric excess.
Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Iodophenyl Methyl Sulfane
Reactions at the Aryl Iodide Moiety
The carbon-iodine bond is the most reactive site on the aromatic ring for many transformations due to its relatively low bond dissociation energy.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck) for Further Functionalization
Suzuki-Miyaura Coupling: This reaction would involve the coupling of (2,6-Difluoro-3-iodophenyl)(methyl)sulfane with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. sigmaaldrich.com The electron-withdrawing nature of the fluorine atoms on the aromatic ring would likely enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. sigmaaldrich.comgoogle.com
Stille Coupling: In a Stille reaction, the aryl iodide would be coupled with an organostannane reagent. sigmaaldrich.com This method is highly versatile, though concerns about the toxicity of tin compounds exist. sigmaaldrich.com The general mechanism involves oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. google.com This reaction is known for its high reactivity and is often used in the synthesis of complex molecules. google.com The presence of the difluoro and methylsulfane substituents would need to be considered for potential side reactions, although the high chemoselectivity of the Negishi reaction often mitigates such issues.
Heck Reaction: The Heck reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. bldpharm.com The regioselectivity of the alkene insertion would be influenced by the steric and electronic properties of both the aryl halide and the alkene. bldpharm.com
Interactive Data Table: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |
| Stille | Organostannane | Pd(PPh₃)₄ | (Often not required) | THF, Toluene |
| Negishi | Organozinc | Pd(PPh₃)₄, PdCl₂(dppf) | (Often not required) | THF, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Reductive Dehalogenation Pathways
The iodine atom of this compound can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. For instance, aryl halides can be reduced to the corresponding arenes using catalytic amounts of palladium on carbon with a hydrogen source. chembk.com The reactivity order for dehalogenation is generally I > Br > Cl > F, making the selective removal of iodine in the presence of fluorine highly feasible.
Nucleophilic Displacement of Iodine
Direct nucleophilic aromatic substitution (SNAr) of the iodine atom is generally difficult on unactivated aryl halides. However, the presence of the two electron-withdrawing fluorine atoms ortho and para to the iodine atom in this compound could potentially facilitate such reactions with strong nucleophiles under forcing conditions. The rate of SNAr reactions is known to increase with the presence of electron-withdrawing groups on the aromatic ring.
Reactions at the Methylsulfane Moiety
The sulfur atom of the methylsulfane group offers another site for chemical modification, primarily through oxidation or reactions involving the carbon-sulfur bond.
Oxidation Reactions to Sulfoxides and Sulfones
The methylsulfane group can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. A variety of oxidizing agents can be employed for this transformation.
To Sulfoxide: Mild oxidizing agents are required to selectively stop the oxidation at the sulfoxide stage. Reagents such as hydrogen peroxide in acetic acid have been shown to be effective for the selective oxidation of sulfides to sulfoxides without significant over-oxidation to the sulfone. Other methods include the use of reagents like sodium periodate or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
To Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the corresponding sulfone. Oxone® (potassium peroxymonosulfate) is a common and effective reagent for the oxidation of sulfides directly to sulfones. Alternatively, using an excess of hydrogen peroxide with a suitable catalyst can also achieve complete oxidation to the sulfone. bldpharm.com
Interactive Data Table: Common Reagents for the Oxidation of Aryl Sulfides
| Product | Reagent | Typical Conditions |
| Sulfoxide | H₂O₂ / Acetic Acid | Room temperature |
| NaIO₄ | Methanol/Water | |
| m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to rt | |
| Sulfone | Oxone® | Methanol/Water |
| H₂O₂ (excess) / Catalyst | Elevated temperature | |
| KMnO₄ | Acetone/Water |
Radical Reactions Involving C-S Bond Cleavage
The carbon-sulfur bond in aryl methyl sulfides can undergo cleavage under radical conditions. This can be initiated photochemically or with radical initiators. Studies on related aryl sulfides have shown that the C-S bond can be cleaved upon formation of a radical cation, leading to the formation of various products. However, specific studies on the radical-initiated C-S bond cleavage of this compound are not documented in the searched literature.
Fluoro-Pummerer Reactions and Related Fluorination Chemistry
The Pummerer rearrangement is a classic transformation involving the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. The reaction proceeds via an electrophilic thionium ion intermediate. A variation, the Fluoro-Pummerer reaction, would involve trapping this intermediate with a fluoride ion.
For this compound, a hypothetical Fluoro-Pummerer reaction would first require oxidation of the sulfide to the corresponding sulfoxide. This could be achieved using standard oxidants such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting (2,6-Difluoro-3-iodophenyl)(methyl)sulfoxide, upon activation with an anhydride (e.g., trifluoroacetic anhydride, TFAA), would generate a highly electrophilic sulfenium ion. In the presence of a suitable fluoride source, this intermediate could be trapped to yield an α-fluoro thioether.
However, a more plausible pathway for fluorination at the α-carbon of the methylthio group would involve the use of modern electrophilic fluorinating agents. Following oxidation to the sulfoxide, treatment with a reagent like Selectfluor® (F-TEDA-BF₄) could potentially lead to the formation of the α-fluorinated product.
The general mechanism for a Pummerer-type reaction is as follows wikipedia.orgorganicreactions.orgyoutube.com:
Activation of the Sulfoxide: The sulfoxide oxygen is acylated by an anhydride, making it a good leaving group.
Formation of the Thionium Ion: An adjacent proton is eliminated, leading to the formation of a resonance-stabilized thionium cation (a sulfenium ion). This is typically the rate-determining step.
Nucleophilic Trapping: A nucleophile present in the reaction medium attacks the electrophilic carbon of the thionium ion to give the final product.
Given the electron-deficient nature of the aromatic ring in the title compound, the stability of the key thionium intermediate would be influenced, potentially affecting reaction rates compared to electron-rich analogues.
Sulfonium Ylide and Zwitterion Chemistry
The sulfur atom in this compound can be elaborated into a sulfonium ylide. Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org The formation of a sulfonium ylide from the title compound would typically involve a two-step process:
S-Alkylation: The sulfide is treated with an alkylating agent, such as methyl iodide or methyl triflate, to form a sulfonium salt. This reaction converts the neutral sulfide into a positively charged sulfonium species.
Deprotonation: The resulting sulfonium salt is treated with a base (e.g., sodium hydride, n-butyllithium) to remove a proton from the α-carbon, generating the nucleophilic sulfonium ylide. baranlab.orgresearchgate.net
Once formed, the (2,6-Difluoro-3-iodophenyl)(methyl)sulfonium ylide would be a potent nucleophile. Its reactions are dominated by the Johnson-Corey-Chaykovsky reaction, where it adds to carbonyls or imines to form three-membered rings. mdpi.comyoutube.com The reaction proceeds through a betaine intermediate, a zwitterionic species, which undergoes intramolecular ring-closure to furnish an epoxide (from a ketone or aldehyde) or an aziridine (from an imine), with the concomitant expulsion of the neutral sulfide. mdpi.com
Table 1: Predicted Products from the Reaction of the Derived Sulfonium Ylide with Electrophiles
| Electrophile | Intermediate | Final Product | Reaction Type |
| Benzaldehyde | Betaine | Stilbene Oxide | Johnson-Corey-Chaykovsky |
| Cyclohexanone | Betaine | Cyclohexane spiro-Oxirane | Johnson-Corey-Chaykovsky |
| N-Benzylidene-aniline | Betaine | 1,2,3-Triphenylaziridine | Aziridination |
| Chalcone | Betaine | 2-Benzoyl-3-phenylcyclopropane | Cyclopropanation (1,4-addition) |
The stability and reactivity of the ylide would be subtly modulated by the electronic effects of the substituted aryl ring. The electron-withdrawing fluorine atoms may slightly decrease the nucleophilicity of the ylide compared to an unsubstituted phenylsulfonium ylide.
Reactions at the Fluorinated Aromatic Ring
Directed Functionalization at Peripheral Positions
The substituents on the aromatic ring provide handles for further selective functionalization, most notably through Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy employs a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, directing deprotonation (lithiation) to a specific ortho position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles.
In this compound, there are three potential directing groups: the two fluorine atoms and the methylthio group. Their directing abilities vary significantly.
Table 2: Relative Directing Group Strength in Directed ortho-Metalation
| Strength | Directing Metalation Groups (DMGs) |
| Strong | -O(CONR₂), -CONR₂, -SO₂NR₂, -SO₂(t-Bu) |
| Moderate | -OMe, -NR₂, -F, -OC(O)NEt₂ |
| Weak | -Cl, -SMe, -SR |
| Data compiled from sources. organic-chemistry.orguwindsor.ca |
Based on this, the fluorine atom at C2 is a moderately strong DMG, while the methylthio group is weak. The iodine at C3 does not typically act as a DMG but can influence the acidity of adjacent protons. Deprotonation will occur at the most acidic proton ortho to the strongest coordinating group. In this molecule, the proton at C4 is ortho to the iodine and meta to the two fluorine atoms and the thioether. The proton at C5 is ortho to one fluorine (C6) and meta to the other (C2). The C2-F group is the most powerful DMG. Therefore, lithiation is most likely to occur at the C-H bond ortho to the C2-F, which is the C3 position currently occupied by iodine.
An alternative and highly probable reaction with organolithium reagents at low temperature is halogen-metal exchange at the C-I bond. The carbon-iodine bond is significantly more reactive towards organolithiums than C-F or C-H bonds, often leading to the formation of the 3-lithio species. This aryllithium intermediate is a versatile synthon for introducing a wide array of functional groups.
Potential for SNAr Reactions with Strong Nucleophiles
The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which significantly activate the ring towards Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.org This reaction is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org
For an SNAr reaction to occur, two conditions must be met:
The ring must be activated by potent electron-withdrawing groups (like -F, -NO₂).
There must be a good leaving group (halogens, triflates).
The title compound is highly activated for SNAr. A strong nucleophile (e.g., NaOMe, R₂NH, NaSH) would attack the carbon bearing a leaving group. In this case, both fluorine and iodine can act as leaving groups. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Consequently, the leaving group ability is related to the electronegativity of the substituent and its ability to stabilize the transition state leading to the intermediate. This results in a reactivity trend that is often the reverse of that seen in Sₙ1/Sₙ2 reactions.
Table 3: General Leaving Group Reactivity in SNAr Reactions
| Leaving Group | Relative Reactivity |
| -F | Highest |
| -Cl | High |
| -Br | Moderate |
| -I | Low |
| -NO₂ | Highest |
| -OTf | High |
| Data compiled from sources. masterorganicchemistry.com |
Therefore, in a reaction with a strong nucleophile like sodium methoxide, substitution of one of the fluorine atoms is the most probable outcome, yielding a (2-methoxy-6-fluoro-3-iodophenyl)(methyl)sulfane or (6-methoxy-2-fluoro-3-iodophenyl)(methyl)sulfane product. The negative charge of the Meisenheimer intermediate would be effectively stabilized by resonance involving the remaining fluorine atom and the thioether group.
Multi-site Reactivity and Chemoselectivity Studies
The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration. taylorandfrancis.comresearchgate.net The choice of reagents and reaction conditions will determine which functional group reacts preferentially.
Table 4: Predicted Chemoselective Reactions of this compound
| Reactive Site | Reagent/Conditions | Expected Reaction | Product Type |
| Sulfur Atom | 1. R'-X (Alkylating agent)2. Strong Base (e.g., NaH) | Sulfonium Ylide Formation | Sulfonium Ylide |
| Sulfur Atom | m-CPBA or H₂O₂ | Oxidation | Sulfoxide / Sulfone |
| C-I Bond | n-BuLi or i-PrMgCl (-78 °C) | Halogen-Metal Exchange | Aryllithium / Grignard Reagent |
| C-I Bond | Pd or Cu catalyst, Coupling Partner | Cross-Coupling (e.g., Suzuki, Sonogashira) | Biaryl, Aryl-alkyne, etc. |
| C-F Bond | Strong Nucleophile (e.g., NaOMe, R₂NH), Heat | SₙAr | Aryl ether, Aryl amine, etc. |
| C-H Bond | Potentially s-BuLi/TMEDA (if C-I exchange is slow) | Directed ortho-Metalation | Functionalized Aryl Ring |
Reactions at Sulfur: Mild oxidation would selectively target the sulfur atom. Alkylation followed by deprotonation would lead to ylide chemistry, as discussed.
Reactions at Iodine: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would almost certainly occur at the C-I bond, as it is far more reactive in oxidative addition than C-F or C-H bonds. Similarly, low-temperature halogen-metal exchange with organolithiums or Grignard reagents is a highly favorable pathway.
Reactions at Fluorine: SₙAr reactions require strong nucleophiles and often elevated temperatures. These conditions would typically not favor reactions at the other sites.
Detailed Reaction Mechanism Elucidation
Elucidating the precise reaction mechanisms for this compound requires applying established mechanistic paradigms.
Mechanism of a Potential SₙAr Reaction: Let's consider the reaction with sodium methoxide (NaOCH₃).
Nucleophilic Attack: The methoxide ion (⁻OCH₃) attacks the carbon atom attached to one of the fluorine atoms (e.g., C2), which is electron-deficient due to the inductive effect of the halogens. This forms a tetrahedral intermediate.
Formation of Meisenheimer Complex: The electron pair from the aromatic π-system moves onto the ring, creating a resonance-stabilized carbanion, the Meisenheimer complex. The negative charge is delocalized across the ring and is particularly well-stabilized by the electron-withdrawing fluorine atom at C6.
Elimination of Leaving Group: The aromaticity is restored as the electron pair from the ring reforms the π-bond, expelling the fluoride ion as the leaving group. This step is typically fast.
Mechanism of Halogen-Metal Exchange: Consider the reaction with n-butyllithium (n-BuLi) at low temperature.
Coordination: The organolithium reagent may initially coordinate to one of the Lewis basic sites (F or S).
Nucleophilic Attack at Iodine: The butyl anion attacks the electrophilic iodine atom, forming a transient "ate" complex.
Exchange: This complex rapidly resolves to form the more stable aryllithium species and butyl iodide. This process is generally faster than deprotonation of an aromatic C-H bond. The resulting 3-lithio-2,6-difluorophenyl methyl sulfide can then react with an added electrophile.
By understanding these fundamental mechanisms, the reactivity of this compound under various conditions can be reliably predicted, enabling its use as a versatile building block in organic synthesis.
Kinetic Isotope Effects and Transition State Analysis
No studies concerning the kinetic isotope effects for reactions involving this compound have been published. Such studies are crucial for elucidating reaction mechanisms, particularly for determining the rate-limiting step and the geometry of transition states. Without experimental data, any discussion of the transition state analysis for this specific compound would be purely speculative.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in (2,6-Difluoro-3-iodophenyl)(methyl)sulfane. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's structure can be assembled.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by two main signals. The methyl (-SCH₃) protons would appear as a singlet, with an anticipated chemical shift in the range of δ 2.0-2.5 ppm. The aromatic region would feature a multiplet corresponding to the two vicinal protons on the phenyl ring. The electron-withdrawing effects of the fluorine and iodine atoms would shift these protons downfield. The coupling between these protons (³JHH) would result in a doublet of doublets or more complex splitting pattern, further split by smaller couplings to the fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct signals are predicted. The methyl carbon would appear upfield, while the six aromatic carbons would have shifts determined by the substituents. The carbons directly bonded to fluorine (C2, C6) would exhibit large one-bond C-F coupling constants (¹JCF). The carbon bearing the iodine (C3) would be significantly shielded, appearing at a lower chemical shift than might otherwise be expected. The carbon attached to the sulfur (C1) would also be readily identifiable.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. Two signals are expected for the non-equivalent fluorine atoms at the C2 and C6 positions. The chemical shifts and the coupling between them (⁴JFF) would provide critical information about the electronic environment and through-space interactions. Furthermore, couplings to the nearby aromatic protons (JHF) would be observed, confirming the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | 2.0 - 2.5 | s | - |
| ¹H (Aromatic) | 7.0 - 7.8 | m | ³JHH, JHF |
| ¹³C (-SCH₃) | 15 - 20 | q | ¹JCH |
| ¹³C (Aromatic) | 90 - 165 | m | ¹JCF, nJCF, nJCC |
Note: Predicted values are based on typical ranges for similar substituted aromatic compounds.
High-Resolution Mass Spectrometry (e.g., FT-ICR MS, nano-DESI/HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for studying its fragmentation behavior. Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Nanospray Desorption Electrospray Ionization/High-Resolution Mass Spectrometry (nano-DESI/HRMS) can provide mass measurements with sub-ppm accuracy.
The exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be determined and compared to the calculated value for the chemical formula C₇H₅F₂IS. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) and sulfur (with its ³⁴S isotope) would be clearly resolved, further corroborating the compound's identity.
Analysis of the fragmentation pathways under tandem mass spectrometry (MS/MS) conditions would reveal structural information. Common fragmentation patterns would likely involve the loss of the methyl group (•CH₃), the entire methylthio radical (•SCH₃), or the iodine atom (•I). The cleavage of the C-S and C-I bonds would produce characteristic fragment ions that can be used to piece together the molecular structure.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₇H₅F₂IS⁺ | 285.9148 |
| [M-CH₃]⁺ | C₆H₂F₂IS⁺ | 270.8992 |
| [M-SCH₃]⁺ | C₆H₂F₂I⁺ | 238.9193 |
Note: m/z values are for the most abundant isotopes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insight into the functional groups present in a molecule and their bonding environments. For this compound, these methods would confirm the presence of the aromatic ring, C-F, C-S, and C-H bonds.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C-F stretching vibrations typically produce strong absorptions in the 1200-1000 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 700-600 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-F Stretch | 1200 - 1000 | IR (Strong) |
| C-S Stretch | 700 - 600 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination (if suitable crystals can be obtained)
The resulting crystal structure would confirm the substitution pattern on the benzene ring and reveal any intermolecular interactions, such as halogen bonding involving the iodine atom or π-stacking of the aromatic rings. This information is invaluable for understanding the compound's physical properties and how it packs in a solid matrix. The ability to obtain suitable single crystals is, however, a prerequisite for this analysis.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Chemical State Analysis.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can probe the local electronic and geometric structure around a selected atom. For this compound, XAS could be employed at the sulfur K-edge or the iodine L-edges.
Sulfur K-edge XAS: This would provide information about the oxidation state of the sulfur atom and its local coordination environment. The energy and features of the absorption edge (XANES region) are sensitive to the effective charge on the sulfur atom and the nature of the atoms bonded to it (carbon in this case).
Iodine L-edge XAS: Similarly, probing the iodine L-edges would yield details about the electronic structure of the iodine atom and its bonding to the aromatic ring. This can be particularly useful for understanding the charge distribution within the molecule and the nature of the C-I bond.
XAS does not require crystalline samples and can be performed on materials in various states, making it a versatile tool for electronic structure elucidation.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are used to approximate the solution to the Schrödinger equation for a multi-electron system, providing a detailed picture of the electronic structure. This information is fundamental to predicting a molecule's stability, geometry, and reactivity.
For (2,6-Difluoro-3-iodophenyl)(methyl)sulfane, DFT calculations would be employed to optimize the molecular geometry and compute various electronic properties. Different functionals and basis sets, such as B3LYP/6-311+G(d,p), would be tested to find a level of theory that accurately balances computational cost and precision. bohrium.com
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.
In this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the iodinated aromatic ring. The LUMO would be an antibonding orbital, likely with significant contributions from the C-I and C-S bonds. The electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analogue. An analysis would focus on the energy levels and the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. wikipedia.org
Table 1: Illustrative Frontier Orbital Data for a Substituted Aryl Sulfane This table presents hypothetical data based on general principles for compounds analogous to this compound.
| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Site of Attack |
| LUMO | -1.2 | C-I (σ), Aromatic Ring (π) | Nucleophilic attack at Carbon-3 |
| HOMO | -6.8 | Sulfur (lone pair), Aromatic Ring (π) | Electrophilic attack at Sulfur or Ring |
| HOMO-1 | -7.5 | Iodine (lone pair), Aromatic Ring (π) | - |
| HOMO-LUMO Gap | 5.6 | - | Indicator of high kinetic stability |
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.org These maps are color-coded to indicate regions of negative potential (electron-rich, prone to electrophilic attack, typically red) and positive potential (electron-poor, prone to nucleophilic attack, typically blue). youtube.com
For this compound, an MESP map would highlight several key features:
Negative Potential: Expected around the electronegative fluorine atoms and the sulfur atom due to their lone pairs of electrons.
Positive Potential: A region of positive potential, known as a "sigma-hole," would be predicted on the iodine atom along the axis of the C-I bond. This feature is characteristic of heavier halogens and makes them susceptible to acting as halogen bond donors.
Ring System: The aromatic ring itself would show a complex potential surface, influenced by the competing electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating nature of the methylsulfane group. mdpi.com
MESP analysis is crucial for understanding non-covalent interactions and predicting how the molecule will interact with other reagents, solvents, or biological targets. walisongo.ac.id
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can elucidate the step-by-step mechanism of a chemical reaction. By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, a key reaction of interest would be nucleophilic aromatic substitution. Aryl halides are generally unreactive towards simple nucleophilic substitution. libretexts.orglibretexts.org However, the presence of activating groups can facilitate such reactions. libretexts.org Theoretical modeling could investigate potential reaction pathways, such as the SNAr mechanism, by:
Modeling the initial attack of a nucleophile.
Locating the transition state for the formation of the Meisenheimer complex (a negatively charged intermediate). libretexts.org
Characterizing the Meisenheimer intermediate itself.
Modeling the subsequent loss of the iodide leaving group to form the final product.
DFT calculations can confirm the viability of different pathways, such as those involved in photoredox/nickel dual catalysis, which can enable C-C and C-N bond formations with aryl halides. acs.org This analysis provides a theoretical foundation for designing and optimizing synthetic procedures.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like the C-S bond in this compound, exist as a population of different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. Fluorine substitution is known to have a profound impact on conformational preferences. nih.gov
For this compound, the primary focus would be the rotation around the C(aryl)-S bond. Computational methods would be used to perform a relaxed scan of the potential energy surface by systematically rotating the methyl group relative to the aromatic ring. The results would reveal the lowest energy (most populated) conformations and the rotational energy barriers. These calculations often show that steric hindrance from the ortho-fluorine atom and stereoelectronic effects dictate the preferred geometry. researchgate.netresearchgate.net
Table 2: Hypothetical Relative Energies of this compound Rotamers This table presents hypothetical data illustrating a conformational energy landscape.
| Dihedral Angle (F-C2-C1-S) | Relative Energy (kcal/mol) | Description |
| 0° | +5.2 | Eclipsed conformation (high energy) |
| 90° | 0.0 | Staggered conformation (energy minimum) |
| 180° | +4.8 | Eclipsed conformation (high energy) |
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions serve as a powerful tool for structure verification when compared with experimental data. bohrium.com
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. For this compound, predicting the ¹⁹F NMR shifts would be particularly important for characterizing the molecule.
IR Spectroscopy: Calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific bond stretches and bends within the molecule.
Mass Spectrometry: While not a direct quantum prediction, methods like high-resolution mass spectrometry are essential for identifying organoiodine compounds and confirming their elemental composition. nih.gov
Correlation between predicted and experimental spectra provides strong evidence for the proposed molecular structure and its calculated conformational and electronic properties. researchgate.net
Machine Learning Applications in Predicting Reactivity and Designing Synthetic Routes
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. acs.org By training algorithms on large datasets of known reactions and molecular properties, ML models can make rapid and accurate predictions for new, unstudied systems. sciencedaily.com
For a compound like this compound, ML could be applied in several ways:
Reactivity Prediction: An ML model could predict the likelihood of the compound participating in a specific type of reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination) under various conditions, complementing insights from DFT. nih.gov
Retrosynthesis and Route Design: AI-driven platforms can propose viable synthetic routes to complex target molecules. scitechdaily.comillinois.edu By treating molecule formation as a graph, these models can suggest disconnections and precursor molecules, potentially uncovering novel and efficient pathways. scitechdaily.com
Property Prediction: ML models are also used to predict a wide range of biological and physicochemical properties, which can help in the early stages of drug discovery or materials science. researchgate.netbmc-rm.org
Applications of this compound in Advanced Organic Synthesis and Materials Science
The unique structural characteristics of this compound, featuring a strategically functionalized aromatic ring with fluorine, iodine, and a methylthio group, position it as a valuable and versatile building block in the realms of advanced organic synthesis and materials science. The presence of these distinct functionalities allows for a range of chemical transformations, enabling the construction of complex molecular architectures and the development of novel functional materials.
Synthesis and Exploration of Analogues and Derivatives
Structural Analogs with Varying Halogenation Patterns on the Aryl Ring
The synthesis of structural analogs of (2,6-Difluoro-3-iodophenyl)(methyl)sulfane with different halogenation patterns can be approached through several synthetic routes, primarily revolving around the modification of appropriately substituted aniline or benzene precursors. A key intermediate for many of these syntheses is 2,6-difluoroaniline, which can be prepared from 1,2,3-trichlorobenzene through a multi-step process involving partial fluorine exchange, selective reduction, and amination.
One plausible and versatile method for introducing the methylsulfane moiety is the Sandmeyer-type reaction. This involves the diazotization of a halogenated aniline precursor followed by a reaction with a sulfur nucleophile, such as sodium methyl mercaptide. The specific halogenation pattern of the resulting analog is dictated by the starting aniline. For instance, using 2,6-difluoro-3-chloroaniline or 2,6-difluoro-3-bromoaniline would yield the corresponding 3-chloro or 3-bromo analogs of the parent compound.
Another viable strategy is nucleophilic aromatic substitution (SNAr) on a polyhalogenated benzene ring that is sufficiently activated by electron-withdrawing groups. For example, a trifluorinated or tetrafluorinated benzene derivative could undergo selective substitution with sodium thiomethoxide. The regioselectivity of this reaction is governed by the electronic and steric environment of the fluorine atoms, with substitution generally favored at positions para to activating groups or ortho/para to deactivating groups that can stabilize the Meisenheimer intermediate.
Below is a data table outlining some potential structural analogs and their corresponding aniline precursors.
| Analog Compound Name | Aniline Precursor | Proposed Synthetic Route |
| (2,6-Difluoro-3-chlorophenyl)(methyl)sulfane | 2,6-Difluoro-3-chloroaniline | Diazotization followed by reaction with NaSMe |
| (2,6-Difluoro-3-bromophenyl)(methyl)sulfane | 2,6-Difluoro-3-bromoaniline | Diazotization followed by reaction with NaSMe |
| (2-Chloro-6-fluoro-3-iodophenyl)(methyl)sulfane | 2-Chloro-6-fluoro-3-iodoaniline | Diazotization followed by reaction with NaSMe |
| (2,3,6-Trifluorophenyl)(methyl)sulfane | 2,3,6-Trifluoroaniline | Diazotization followed by reaction with NaSMe |
Derivatives with Modified Alkylsulfane Moieties (e.g., Ethylsulfane, Phenylsulfane)
The synthesis of derivatives with modified alkylsulfane or arylsulfane moieties can be achieved by employing different sulfur nucleophiles in the final step of the synthesis. Starting from a common precursor, such as the diazonium salt of 2,6-difluoro-3-iodoaniline, a variety of sulfane derivatives can be prepared.
For instance, to synthesize the ethylsulfane derivative, (2,6-Difluoro-3-iodophenyl)(ethyl)sulfane, sodium ethyl mercaptide would be used in place of sodium methyl mercaptide. Similarly, for the phenylsulfane derivative, (2,6-Difluoro-3-iodophenyl)(phenyl)sulfane, sodium thiophenolate would be the reagent of choice.
An alternative approach involves the initial synthesis of 2,6-difluoro-3-iodothiophenol. This can be accomplished by reacting the diazonium salt of 2,6-difluoro-3-iodoaniline with a sulfur source like potassium ethyl xanthate, followed by hydrolysis. The resulting thiophenol is a versatile intermediate that can be alkylated or arylated under basic conditions using a range of electrophiles, such as ethyl iodide or a suitable aryl halide in a metal-catalyzed cross-coupling reaction.
The following table summarizes the synthesis of these derivatives.
| Derivative Compound Name | Sulfur Nucleophile | Alternative Electrophile (from thiophenol) |
| (2,6-Difluoro-3-iodophenyl)(ethyl)sulfane | Sodium ethyl mercaptide | Ethyl iodide |
| (2,6-Difluoro-3-iodophenyl)(phenyl)sulfane | Sodium thiophenolate | Iodobenzene (with Pd or Cu catalyst) |
| (Benzyl)(2,6-difluoro-3-iodophenyl)sulfane | Sodium benzyl mercaptide | Benzyl bromide |
Systematic Introduction of Additional Functionalities
The systematic introduction of additional functionalities onto the this compound scaffold can be achieved through various synthetic transformations, leveraging the reactivity of the existing functional groups. The iodine atom at the 3-position is a particularly useful handle for introducing diversity through metal-catalyzed cross-coupling reactions.
For example, Suzuki-Miyaura coupling with a boronic acid can introduce a variety of aryl or alkyl groups at the 3-position. Sonogashira coupling with a terminal alkyne can install an alkynyl group, which can be further functionalized. Heck coupling with an alkene offers another route to carbon-carbon bond formation.
Furthermore, the aromatic ring itself can be subjected to electrophilic aromatic substitution, although the presence of three deactivating halogen substituents would likely require harsh reaction conditions. The position of substitution would be directed by the combined electronic and steric effects of the existing groups.
The methylsulfane group can also be modified. Oxidation with a mild oxidizing agent like hydrogen peroxide could yield the corresponding sulfoxide (B87167), while a stronger oxidant could produce the sulfone. These transformations would significantly alter the electronic properties of the molecule.
Comparative Reactivity Studies of Analogs
The reactivity of this compound and its analogs is primarily influenced by the electronic and steric effects of the substituents on the aromatic ring. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
In the context of metal-catalyzed cross-coupling reactions at the C-I bond, the electronic nature of the other halogens on the ring would have a discernible effect on the reaction rates. For instance, replacing the fluorine atoms with less electronegative chlorine or bromine atoms would slightly increase the electron density on the ring, potentially influencing the oxidative addition step in a palladium catalytic cycle.
A comparative study of the reactivity of analogs with different halogens at the 3-position (I, Br, Cl) would likely show the expected trend for C-X bond activation in cross-coupling reactions: C-I > C-Br > C-Cl. This is due to the decreasing bond strength down the halogen group.
The steric hindrance imposed by the two ortho-fluorine atoms can also play a significant role in the reactivity of the molecule, potentially shielding the iodine and the methylsulfane groups from attack by bulky reagents.
Structure-Reactivity and Structure-Property Relationship Studies for the Compound Series
The systematic variation of the halogenation pattern and the sulfane moiety in this series of compounds allows for a detailed investigation of structure-reactivity and structure-property relationships. The electronic properties of the aromatic ring are finely tuned by the number and nature of the halogen substituents.
The Hammett substituent constants (σ) can be used to quantify the electron-donating or electron-withdrawing nature of the substituents and correlate these with observed reaction rates or equilibrium constants. The fluorine atoms have a strong positive σ value, indicating their electron-withdrawing nature. The iodine atom also has a positive σ value, though smaller than that of fluorine. The methylsulfane group is generally considered to be a weak electron-donating group through resonance and weakly electron-withdrawing through induction.
Furthermore, the lipophilicity of the compounds, an important parameter in medicinal chemistry, will be influenced by the halogen substituents. The replacement of a fluorine atom with a larger and more polarizable iodine atom would increase the lipophilicity of the molecule. These structure-property relationships are crucial for the rational design of new molecules with desired chemical and biological activities.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research concerning (2,6-Difluoro-3-iodophenyl)(methyl)sulfane will likely prioritize the development of sustainable synthetic methodologies. Key areas of focus will include:
Transition-Metal-Free Synthesis: While traditional methods for forming aryl thioethers often rely on transition-metal catalysts, emerging research demonstrates the potential for transition-metal-free approaches. researchgate.net These methods can mitigate the environmental and economic costs associated with metal catalysts. Future work could adapt these systems for the synthesis of this compound.
Use of Odorless Thiol Surrogates: A significant drawback of many sulfur-based chemical syntheses is the use of foul-smelling and air-sensitive thiols. researchgate.net The development of routes that employ stable and odorless thiol surrogates, such as xanthates, would represent a substantial improvement in the greenness of the synthesis of this compound. researchgate.net
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research into the conversion of aryl alcohols, which can be derived from renewable sources like lignin, into functionalized aromatics such as thioethers, presents a novel and sustainable approach. nih.gov
Exploration of Unconventional Reactivity Modes
The unique substitution pattern of this compound invites the exploration of unconventional reactivity. The interplay between the electron-withdrawing fluorine atoms, the versatile carbon-iodine bond, and the methylthio group could lead to novel transformations.
Nickel-Catalyzed Reactions: While palladium has been a dominant catalyst in cross-coupling reactions, there is growing interest in the use of more abundant and cost-effective base metals like nickel. acsgcipr.orgorganic-chemistry.org Investigating the reactivity of the C-I bond in this compound in nickel-catalyzed cross-coupling reactions could unlock new synthetic pathways. organic-chemistry.org
C-S Bond Functionalization: Beyond the typical reactivity at the C-I bond, the methylthio group itself can be a site for further functionalization. Research into methods for the selective oxidation of the sulfur atom to sulfoxide (B87167) or sulfone would expand the chemical space accessible from this starting material.
Halogen Bonding: The presence of an iodine atom on the aromatic ring introduces the possibility of exploiting halogen bonding interactions to direct reactivity or self-assembly processes.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for automation. vapourtec.comvapourtec.com The integration of the synthesis and subsequent transformations of this compound with flow chemistry represents a significant opportunity.
Improved Safety and Control: Many reactions involving organofluorine and organoiodine compounds can be highly energetic. Flow reactors allow for precise control over reaction parameters such as temperature and pressure, minimizing the risks associated with hazardous intermediates and exothermic reactions. vapourtec.com
Automated Synthesis and Optimization: The use of automated flow systems can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of libraries of derivatives based on the this compound scaffold. vapourtec.com This is particularly valuable for medicinal chemistry applications where rapid structure-activity relationship (SAR) studies are crucial. acs.org
Applications in Chemo- and Regioselective Transformations
The differential reactivity of the functional groups in this compound makes it an excellent substrate for studying and developing chemo- and regioselective transformations.
Selective Cross-Coupling: The carbon-iodine bond is significantly more reactive in many cross-coupling reactions than the carbon-fluorine or carbon-sulfur bonds. This inherent difference in reactivity can be exploited to selectively introduce a wide range of substituents at the 3-position of the ring.
Directed Ortho-Metalation: The fluorine and methylthio groups can potentially act as directing groups in ortho-metalation reactions, allowing for the selective functionalization of the aromatic ring at positions adjacent to these groups.
Control of Reaction Pathways: The electronic nature of the substituents can influence the outcome of reactions on the aromatic ring. For instance, the electron-withdrawing fluorine atoms can activate the ring for nucleophilic aromatic substitution. Understanding and controlling these effects will be key to unlocking the full synthetic potential of this compound. mdpi.com
Computational and Data-Driven Discovery of New Chemistry for the Compound
Computational chemistry and data-driven approaches are becoming increasingly powerful tools in chemical research. carnegiescience.edu These methods can be applied to predict the properties and reactivity of this compound and to guide the discovery of new applications.
DFT Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bond energies, and reaction mechanisms of this compound. mdpi.comnih.gov This information can be used to predict its reactivity in various transformations and to design new reactions. mdpi.com
Machine Learning and AI: Machine learning algorithms can be trained on existing chemical data to predict the outcomes of reactions and to identify promising new synthetic routes or applications for this compound. vapourtec.com
Virtual Screening: In the context of drug discovery, computational docking studies could be used to predict the binding affinity of derivatives of this compound to biological targets, thereby accelerating the identification of potential therapeutic agents. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,6-difluoro-3-iodophenyl)(methyl)sulfane, and what critical reaction conditions influence yield?
- Methodology : Palladium-catalyzed cross-coupling reactions are commonly employed for aryl thioether synthesis. For example, Pd(dba)₂ with BIPHEPHOS ligand in anhydrous methanol enables efficient thiol-ether bond formation . Key factors include stoichiometric ratios (e.g., 1:1 thiol-to-carbonate ratio), reaction temperature (ambient to 60°C), and inert atmosphere to prevent oxidation. Purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) ensures >95% purity .
- Data Note : In analogous compounds like cinnamyl(octyl)sulfane, yields exceed 90% under optimized Pd catalysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use multinuclear NMR (¹H, ¹³C, ³¹P) to confirm substituent positions and sulfur connectivity. For example, ³¹P NMR can monitor phosphine trapping of sulfane sulfur species (δ45.1 ppm for PS₂ adducts) . High-resolution mass spectrometry (HRMS) or GC-MS validates molecular weight (e.g., C₇H₅F₂IS: theoretical MW 316.08 g/mol) .
Q. What are the stability considerations for storing this compound, and how do substituents influence degradation?
- Methodology : Fluorine and iodine substituents enhance steric and electronic stability, but light-sensitive iodophenyl groups require amber vials. Store at 0–6°C under nitrogen to prevent thioether oxidation to sulfoxides . Monitor purity via HPLC with UV detection (λ = 254 nm).
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidative coupling vs. nucleophilic substitution) affect the synthesis of polysubstituted aryl thioethers like this compound?
- Methodology : Kinetic studies using ¹H NMR or in situ IR spectroscopy can track intermediates. For example, phosphine trapping (e.g., reagent P2) identifies transient sulfane sulfur species, while varying reaction pH (8.5–10) modulates cyanide-mediated thiocyanate formation .
- Data Contradiction : Cyanolysis assays may underestimate sulfane sulfur content compared to fluorescent probes like SSP2 due to incomplete CN⁻ reactivity . Validate via parallel DTT reduction/H₂S quantification .
Q. What role does the iodine substituent play in facilitating downstream functionalization (e.g., cross-coupling or radioisotope labeling)?
- Methodology : The iodine atom serves as a leaving group in Ullmann or Suzuki-Miyaura couplings. For example, boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable Pd-catalyzed aryl-aryl bond formation . Radiolabeling with ¹²⁵I requires optimizing reaction time/temperature to minimize desulfurization .
Q. How can researchers resolve discrepancies in sulfane sulfur quantification when using fluorescent probes versus traditional assays?
- Methodology : Perform comparative studies using SSP2 (λₑₓ/λₑₘ = 488/525 nm) and cyanolysis (A₄₆₀ nm). Calibrate with standard solutions of Na₂Sₓ (x = 1–8). Note that SSP2 selectively detects sulfane sulfurs without interference from thiols or H₂S .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
